![molecular formula C7H2ClF2NO4 B6357007 5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole CAS No. 1027513-83-2](/img/structure/B6357007.png)
5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Novel Compounds
- Derivatives Synthesis : The compound has been used in the synthesis of novel chemical entities, such as 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, demonstrating its utility in medicinal chemistry for creating metabolically stable derivatives (Catalani, Paio, & Perugini, 2010).
- Heterocyclic Compounds : It has facilitated the creation of a new series of nitrobenzo[1,3]dioxole derivatives, indicating its role in expanding the chemical space for potential therapeutic agents (Meuche-Albeny, Rathelot, Crozet, & Vanelle, 2003).
Chemical Synthesis and Functionalization
- TDAE Methodology : The compound is involved in the synthesis of substituted ethanol and propionic acid ethyl esters, showcasing its versatility in chemical synthesis using the TDAE methodology (Amiri-Attou, Terme, & Vanelle, 2005).
- Solid-Phase Synthesis : It serves as a building block in the solid-phase synthesis of heterocyclic scaffolds, highlighting its importance in facilitating efficient and diverse chemical syntheses (Křupková, Funk, Soural, & Hlaváč, 2013).
Analytical Chemistry and Biochemistry
- Fluorescent Tagging and Derivatization : The compound is utilized in analytical and biochemistry for fluorescent tagging and derivatization, demonstrating its role in enhancing detection and analytical capabilities (Annenkov, Verkhozina, Shishlyannikova, & Danilovtseva, 2015).
Material Science
- Protoporphyrinogen Oxidase Inhibitors : The chemical has been involved in the study of structures related to protoporphyrinogen oxidase inhibitors, showing its potential application in developing agrochemicals (Li et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-2,2-difluoro-6-nitro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NO4/c8-3-1-5-6(2-4(3)11(12)13)15-7(9,10)14-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWABJKDRJAJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

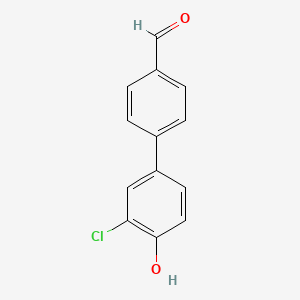
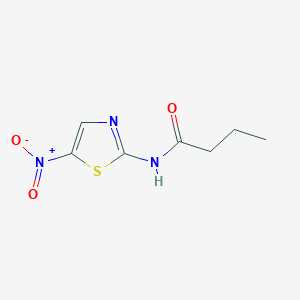


![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)
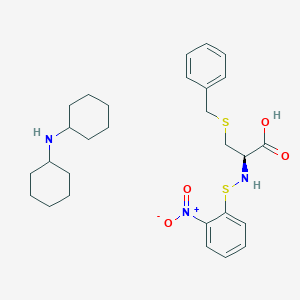
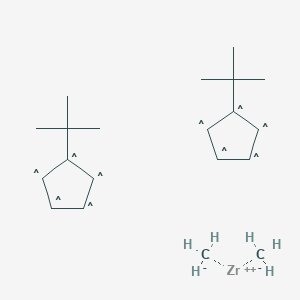


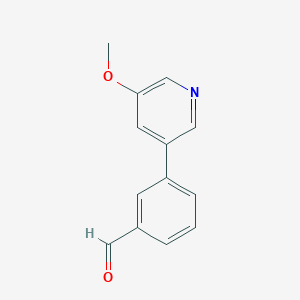
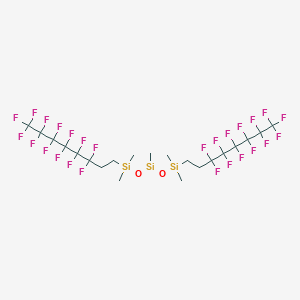
![1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356988.png)

![1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6357015.png)